N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
“N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a compound that belongs to the class of pyrazine derivatives . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which includes the compound , involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic approach involves a one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .Molecular Structure Analysis
The pyrrolopyrazine scaffold, which is a part of the compound’s structure, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyrazine derivatives have been noted for their diverse biological activities, leading to a rise in investigations of pyrazine-containing candidates .Physical and Chemical Properties Analysis
Lipophilicity is one of the most important physicochemical properties of the compound, which seems to be a key factor related to the cell transmembrane transport and other biological processes . It can either be determined experimentally or predicted by means of commercially available programmes .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including structures similar to N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, have been studied for their ability to inhibit photosynthetic electron transport. These compounds have shown inhibitory properties in the micromolar range, comparable to commercial herbicides, suggesting their utility in agricultural applications as potential herbicides. The structure-activity relationship analysis has revealed that the electrostatic properties of these compounds play a significant role in their inhibitory potential (Vicentini et al., 2005).
Antitumor and Antimicrobial Activities
Research into pyrazole derivatives has also extended into exploring their potential antitumor and antimicrobial activities. For example, enaminones used as building blocks for synthesizing substituted pyrazoles have been found to possess cytotoxic effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating their potential in cancer therapy. Additionally, some compounds have demonstrated antimicrobial activity, offering a broad spectrum of pharmacological applications (Riyadh, 2011).
Synthesis and Biological Evaluation
The synthetic routes to create various pyrazole and pyrazine derivatives have been a significant focus, aiming to explore their biological activities further. For instance, new methods for synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives have been developed, with some compounds showing notable antitumor activity against specific cancer cell lines. This research underscores the importance of chemical synthesis in discovering new therapeutic agents with potential anticancer properties (Abdellatif et al., 2014).
Green Synthesis and Antimicrobial Activity
In addition to therapeutic applications, some studies have focused on the green synthesis of pyrazine derivatives and evaluating their antimicrobial activities. Novel approaches to synthesizing N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been developed, with some compounds exhibiting promising antimicrobial activity. This research not only contributes to the discovery of new antimicrobial agents but also emphasizes environmentally friendly synthesis methods (Jyothi & Madhavi, 2019).
Future Directions
The pyrrolopyrazine structure, including “N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Mode of Action
The compound’s mode of action appears to involve its hydrolysis to pyrazinoic acid via the bacterial enzyme pmcA . Pyrazinoic acid is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the mycolic acids biosynthesis pathway. It inhibits the activity of FAS I, a key enzyme in this pathway . In addition, one of the latest studies revealed that pyrazinamide, a similar compound, inhibits aspartate decarboxylase (PanD; EC 4.1.1.11). This enzyme is responsible for the conversion of L-aspartic acid to β-alanine, which is necessary for CoA synthesis .
Pharmacokinetics
Similar compounds, such as pyrazinamide, are known to enter mycobacterial cells via passive diffusion . They are then activated by pyrazinamidase/nicotinamidase to form pyrazinoic acid .
Action Environment
Environmental factors such as pH and the presence of iron can influence the compound’s action. For instance, pyrazinoic acid, the active moiety of pyrazinamide, is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Additionally, iron enhances the antituberculous activity of pyrazinamide .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-4-2-3-5-11(10)16/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDXKJVXQJUWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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